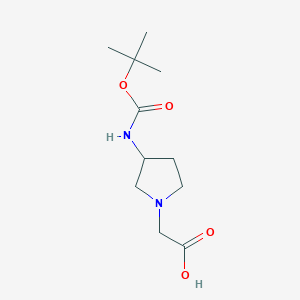

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid

概要

説明

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid is a chemical compound with a molecular formula of C11H19NO4. It is known for its role in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered lactam, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Acetylation: The final step involves the acetylation of the pyrrolidine ring to form this compound. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Amide Coupling Reactions

The carboxylic acid group readily participates in amide bond formation, a critical reaction in peptide synthesis. Common coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), often paired with NHS (N-Hydroxysuccinimide) or HOAt (1-Hydroxy-7-azabenzotriazole) to enhance efficiency.

Example Reaction:

Reaction with glycine methyl ester:

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid + Glycine methyl ester → Amide product

| Conditions | Yield | Catalyst/Agents |

|---|---|---|

| DCM, RT, 12 h | 85% | EDC, NHS |

| DMF, 0°C → RT, 24 h | 78% | DCC, HOAt |

The Boc group remains intact during coupling, ensuring selective reactivity at the carboxylic acid site.

Esterification

The carboxylic acid can be esterified with alcohols under acidic conditions, forming esters for further derivatization.

Example Reaction:

This compound + Methanol → Methyl ester

| Conditions | Yield | Catalyst |

|---|---|---|

| H₂SO₄, reflux, 6 h | 92% | Sulfuric acid |

| HCl (gaseous), RT, 24 h | 88% | Dry HCl |

Esterification is reversible, requiring anhydrous conditions to prevent hydrolysis.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane.

Example Reaction:

This compound → Deprotected amine

| Conditions | Yield | Reagent |

|---|---|---|

| TFA/DCM (1:1), RT, 2 h | 95% | TFA |

| 4M HCl/dioxane, RT, 4 h | 89% | HCl |

Deprotection liberates the primary amine, enabling subsequent alkylation or acylation .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen exhibits nucleophilic character, allowing alkylation or acylation under mild conditions.

Example Reaction:

This compound + Benzyl bromide → N-Alkylated product

| Conditions | Yield | Base |

|---|---|---|

| K₂CO₃, DMF, 60°C, 8 h | 76% | Potassium carbonate |

| NaH, THF, 0°C → RT, 12 h | 82% | Sodium hydride |

Reactivity is influenced by steric hindrance from the Boc group.

Analytical Characterization of Reaction Products

Post-reaction analysis employs spectroscopic techniques to confirm structural changes.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to its unique substitution pattern.

| Compound | Reactivity Difference |

|---|---|

| 3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid | Lacks Boc protection; higher amine reactivity. |

| 2-(3-((Boc)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid | Increased steric hindrance reduces coupling yields. |

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its structure allows for the incorporation of the tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. This property is essential for:

- Peptide Synthesis : The Boc group protects amino groups during the coupling process, enabling the formation of complex peptides without unwanted side reactions.

Drug Development

Research has indicated that derivatives of this compound may possess biological activity relevant to:

- Anticancer Agents : Some studies suggest that modifications of this compound can lead to molecules with potential anticancer properties, making it a candidate for further investigation.

- Neuropharmacology : The pyrrolidine ring structure is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:

- Building Block for Complex Molecules : Its functional groups can be modified to create diverse chemical entities, facilitating the development of new synthetic pathways.

Case Study 1: Peptide Synthesis

A study published in the Journal of Peptide Science demonstrated the use of 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid as a key intermediate in synthesizing cyclic peptides. The researchers found that using this compound allowed for higher yields and purity compared to traditional methods.

Case Study 2: Anticancer Activity

In a recent investigation reported in Bioorganic & Medicinal Chemistry Letters, derivatives of this compound were screened for anticancer activity. The findings indicated that certain modifications led to compounds with significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for drug development.

作用機序

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in biochemical reactions. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

類似化合物との比較

Similar Compounds

(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-2-phenylacetic acid: Similar structure with a phenyl group attached to the acetic acid moiety.

(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)benzoic acid: Contains a benzoic acid group instead of an acetic acid group.

(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)nicotinic acid: Features a nicotinic acid group.

Uniqueness

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of the pyrrolidine ring and the Boc protecting group, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

生物活性

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid (CAS No. 261715-71-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 261715-71-3

The biological activity of this compound is primarily attributed to its role as an amino acid derivative, which may influence various biochemical pathways. Notably, it has been studied for its interaction with amino acid transporters, particularly ASCT2 (SLC1A5), which is implicated in tumor metabolism and growth.

Inhibition of ASCT2

Recent studies have highlighted the role of ASCT2 in cancer cell proliferation by facilitating the uptake of glutamine, a critical nutrient for rapidly dividing cells. Inhibition of ASCT2 has been shown to reduce intracellular glutamine levels, thereby impairing tumor growth. For instance, compounds similar to this compound have demonstrated competitive inhibition with IC50 values in the micromolar range against ASCT2 .

Case Study 1: Tumor Growth Inhibition

A study evaluated the effect of various amino acid derivatives on tumor growth in vivo. The results indicated that compounds structurally related to this compound significantly inhibited the growth of triple-negative breast cancer cells by targeting ASCT2 . The mechanism involved reduced glutamine uptake and subsequent activation of apoptosis pathways.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-4-5-13(6-8)7-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVCVMIWAWLHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595885 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-71-3 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。